molecular formula C21H28N2O B5422572 [4-(1-ADAMANTYL)PIPERAZINO](PHENYL)METHANONE

[4-(1-ADAMANTYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5422572
M. Wt: 324.5 g/mol
InChI Key: KHPPEYAIXMMUPI-UHFFFAOYSA-N
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Description

4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a complex organic compound that features both adamantane and piperazine moieties. Adamantane is a polycyclic hydrocarbon known for its stability and unique structure, while piperazine is a heterocyclic amine with significant pharmaceutical applications. The combination of these two structures in one molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

    Substitution: Substitution reactions can take place at the piperazine ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its stability and rigidity make it suitable for the synthesis of novel materials.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: The combination of adamantane and piperazine in 4-(1-ADAMANTYL)PIPERAZINOMETHANONE provides unique properties such as enhanced stability, lipophilicity, and potential biological activity. This makes it distinct from other compounds that contain only one of these moieties.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c24-20(19-4-2-1-3-5-19)22-6-8-23(9-7-22)21-13-16-10-17(14-21)12-18(11-16)15-21/h1-5,16-18H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPEYAIXMMUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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